molecular formula C7H12ClN B1522063 N-Allylbut-2-yn-1-amine hydrochloride CAS No. 436099-58-0

N-Allylbut-2-yn-1-amine hydrochloride

Cat. No. B1522063
M. Wt: 145.63 g/mol
InChI Key: LXJSIVRUGSJVHN-UHFFFAOYSA-N
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Description

N-Allylbut-2-yn-1-amine hydrochloride (NABH) is an organic compound composed of an amine group, an allyl group, and a hydrochloride group. It is a colorless, water-soluble solid with a melting point of 151-153 °C. NABH is used as a reagent in organic syntheses, as a catalyst, and as a starting material for the synthesis of compounds with potential pharmaceutical applications.

Scientific Research Applications

Application in Organic Synthesis

  • Specific Scientific Field: Organic Synthesis
  • Summary of the Application: “N-Allylbut-2-yn-1-amine hydrochloride” is used in the synthesis of primary amines using Ni-based homogeneous catalysts . Primary amines are versatile motifs in many drugs and natural products .
  • Methods of Application or Experimental Procedures: The process involves the use of a Ni-based complex for both reductive amination of carbonyl compounds with ammonia and hydrogenation of nitroarenes for the general synthesis of all kinds of primary amines . The Ni-based complex is combined with linear triphos as the in situ catalyst for the reductive amination of veratraldehyde to veratrylamine in the presence of ammonia and molecular hydrogen .
  • Results or Outcomes: The in situ complex exhibited high activity and selectivity for the reductive amination of veratraldehyde . The desired product, veratrylamine, was obtained in 96% yield .

properties

IUPAC Name

N-prop-2-enylbut-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-3-5-7-8-6-4-2;/h4,8H,2,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJSIVRUGSJVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660025
Record name N-(Prop-2-en-1-yl)but-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl-but-2-ynyl-amine hydrochloride

CAS RN

436099-58-0
Record name N-(Prop-2-en-1-yl)but-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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